N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to exhibit anti-tumor and anti-inflammatory properties.
Wirkmechanismus
DFP-10825 acts as a SERM by selectively binding to the estrogen receptor (ER) and modulating its activity. In breast cancer cells, DFP-10825 has been shown to inhibit the growth of ER-positive cells by blocking the ER signaling pathway. In prostate cancer cells, DFP-10825 has been shown to inhibit the growth of androgen receptor-positive cells by blocking the androgen receptor signaling pathway.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In breast cancer cells, DFP-10825 has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. In prostate cancer cells, DFP-10825 has been shown to inhibit the growth of androgen receptor-positive cells by blocking the androgen receptor signaling pathway. In animal models of inflammation, DFP-10825 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DFP-10825 in lab experiments is its selectivity for the estrogen and androgen receptors. This allows researchers to study the effects of DFP-10825 on specific cell types and signaling pathways. Additionally, DFP-10825 has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments.
However, one of the limitations of using DFP-10825 in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent manner. Additionally, the high cost of synthesis and purification of DFP-10825 can make it difficult for researchers with limited funding to use in their experiments.
Zukünftige Richtungen
There are several future directions for research on DFP-10825. One area of research involves further exploring its anti-tumor properties and its potential use as a treatment for breast and prostate cancer. Additionally, research on DFP-10825's anti-inflammatory properties could lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of research involves the development of new analogs of DFP-10825 with improved solubility and potency. This could lead to the development of more effective treatments for cancer and inflammatory diseases.
Conclusion
DFP-10825 is a promising compound with potential therapeutic benefits in the areas of cancer and inflammation. Its selectivity for the estrogen and androgen receptors makes it a valuable tool for studying specific cell types and signaling pathways. Further research on DFP-10825 and its analogs could lead to the development of new treatments for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of DFP-10825 involves the reaction of 2-(3-difluoromethoxy-4-methoxyphenyl)ethylamine with prop-2-enoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential therapeutic applications. One of the major areas of research involves its anti-tumor properties. Studies have shown that DFP-10825 exhibits anti-proliferative effects on breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DFP-10825 has been shown to inhibit the growth of prostate cancer cells by blocking the androgen receptor signaling pathway.
Apart from its anti-tumor properties, DFP-10825 has also been studied for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. DFP-10825 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-3-12(17)16-7-6-9-4-5-10(18-2)11(8-9)19-13(14)15/h3-5,8,13H,1,6-7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIBRFHDDXHFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=C)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.